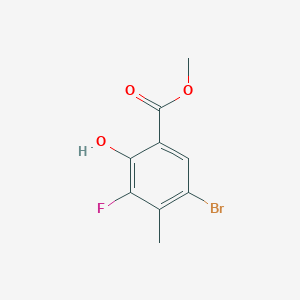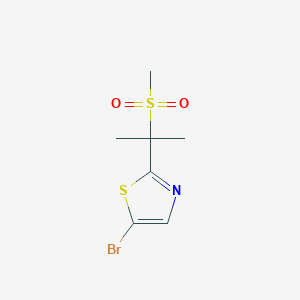
5-bromo-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole
Vue d'ensemble
Description
5-bromo-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole: is a heterocyclic organic compound that contains a thiazole ring substituted with a bromine atom and a methylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Bromination: The thiazole ring is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane.
Introduction of the Methylsulfonyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to scalable and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, leading to debromination and the formation of the corresponding thiazole derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as potassium carbonate (K2CO3) are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-bromo-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections and cancer.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-bromo-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole depends on its specific application:
Antimicrobial Activity: The compound may inhibit microbial growth by interfering with essential enzymes or cellular processes.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or proteins involved in cell proliferation and survival.
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-(methylsulfonyl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a thiazole ring.
5-Bromo-2-methoxybenzenesulfonyl chloride: Contains a benzene ring with a methoxy and sulfonyl chloride group.
Uniqueness
Thiazole Ring: The presence of the thiazole ring in 5-bromo-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole imparts unique electronic and steric properties, making it distinct from similar compounds with different ring systems.
Substitution Pattern:
Propriétés
Formule moléculaire |
C7H10BrNO2S2 |
|---|---|
Poids moléculaire |
284.2 g/mol |
Nom IUPAC |
5-bromo-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C7H10BrNO2S2/c1-7(2,13(3,10)11)6-9-4-5(8)12-6/h4H,1-3H3 |
Clé InChI |
RPNGOXYPTBAQPX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NC=C(S1)Br)S(=O)(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
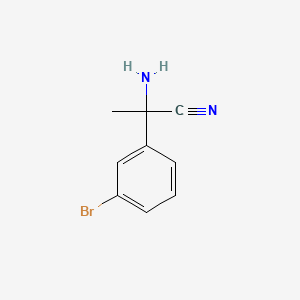



![1-[4-(chloromethoxy)phenyl]ethan-1-one](/img/structure/B8652864.png)

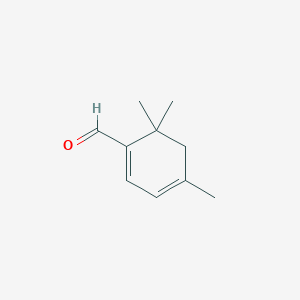
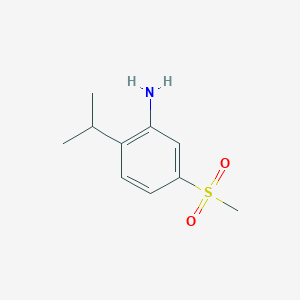


![2-amino-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzamide](/img/structure/B8652927.png)

![4-[(3-Phenylpropyl)amino]benzoic acid](/img/structure/B8652949.png)
